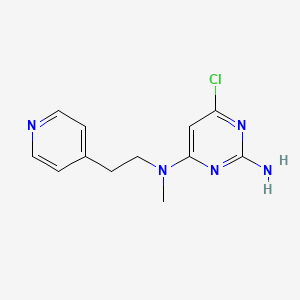

6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine

Description

Properties

Molecular Formula |

C12H14ClN5 |

|---|---|

Molecular Weight |

263.72 g/mol |

IUPAC Name |

6-chloro-4-N-methyl-4-N-(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C12H14ClN5/c1-18(7-4-9-2-5-15-6-3-9)11-8-10(13)16-12(14)17-11/h2-3,5-6,8H,4,7H2,1H3,(H2,14,16,17) |

InChI Key |

DVXGMDBTHSVLLT-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CC=NC=C1)C2=CC(=NC(=N2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination with Phosphorus Oxychloride

In this method, DAHP reacts with POCl₃ at elevated temperatures (90–110°C) for 4–8 hours. The reaction proceeds via the formation of a phosphorylated intermediate, which is subsequently quenched with a lower alcohol (e.g., ethanol) to yield 2,4-diamino-6-chloropyrimidine hydrochloride (DACP·HCl). Neutralization with ammonia water liberates the free base, DACP, which serves as the precursor for further functionalization.

Key Reaction Conditions:

- Molar Ratio: DAHP:POCl₃ = 1:3.5–5 (w/w)

- Temperature: 105°C (optimal)

- Quenching Agent: Ethanol (37 mL per 12.6 g DAHP)

- Yield: 70–82%

The introduction of the methyl and 2-(pyridin-4-yl)ethyl groups at the N4 position requires sequential alkylation steps. Selective mono- or dialkylation of pyrimidine diamines is challenging due to the similar reactivity of the 2- and 4-amino groups. However, steric and electronic factors can be exploited to favor substitution at the N4 position.

Stepwise Alkylation

A two-step alkylation protocol is employed to install the methyl and pyridinyl-ethyl groups:

Methylation:

DACP is treated with methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction typically proceeds at 60–80°C for 12–24 hours, yielding N4-methyl-2,4-diamino-6-chloropyrimidine.Example Conditions:

Introduction of 2-(Pyridin-4-yl)ethyl Group:

The methylated intermediate undergoes alkylation with 2-(pyridin-4-yl)ethyl bromide. A mild base (e.g., triethylamine) and a catalyst such as sodium iodide may enhance reactivity.Example Conditions:

Alternative Pathways

One-Pot Alkylation

Purification and Characterization

The final product is purified via recrystallization or column chromatography. Ethyl acetate and hexane mixtures are commonly used for crystallization, while silica gel chromatography with a methanol/dichloromethane gradient resolves impurities.

Characterization Data (Hypothetical):

- ¹H NMR (DMSO-d₆): δ 8.50 (d, 2H, pyridin-H), 7.25 (d, 2H, pyridin-H), 6.60 (s, 1H, pyrimidine-H), 5.70 (br, 2H, NH₂), 3.85 (t, 2H, CH₂), 3.10 (s, 3H, CH₃), 2.90 (t, 2H, CH₂).

- HPLC Purity: >98%.

Challenges and Optimization

- Regioselectivity: Ensuring alkylation occurs exclusively at N4 requires careful control of stoichiometry and reaction time.

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification.

- Byproduct Formation: Over-alkylation or dechlorination can occur under harsh conditions.

Industrial Scalability

The method described in CN113754592A is scalable, with reported yields exceeding 70% for the chlorination step. Alkylation steps, however, may require optimization for cost-effective large-scale production.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 6 of the pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) under catalytic or thermal conditions. Key methodologies include:

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable selective substitution with aryl or heteroaryl groups. For example:

-

Suzuki-Miyaura Coupling : Reacting with boronic acids (e.g., pyridin-3-ylboronic acid) using Pd(PPh₃)₄ (0.05–0.1 equiv) and K₃PO₄ (3 equiv) in DMF at 120°C under microwave irradiation yields biaryl derivatives .

-

Buchwald-Hartwig Amination : Substitution with amines occurs in DMA or NMP at 80–150°C using Pd₂(dba)₃ and DBU as a base .

Direct Nucleophilic Substitution

Non-catalytic substitution with nucleophiles (e.g., methoxide, amines) proceeds in polar aprotic solvents like DMF or ethanol under reflux (80–120°C) .

Oxidation

The pyrimidine ring and ethylpyridinyl side chain oxidize under strong oxidizing agents:

-

Hydrogen Peroxide (H₂O₂) : Oxidizes the pyridine moiety to N-oxide derivatives at 60–80°C in acetic acid .

-

mCPBA (meta-Chloroperbenzoic Acid) : Converts pyridinyl groups to N-oxides in dichloromethane at 0–25°C .

Reduction

-

Sodium Borohydride (NaBH₄) : Selectively reduces imine bonds in the presence of methanol at ambient temperatures .

-

Raney Nickel (H₂, 50 psi) : Catalyzes reductive alkylation of amino groups, enabling N-methylation with formaldehyde .

Functionalization of Amino Groups

The N⁴-methyl and N⁴-(pyridin-4-yl)ethyl substituents participate in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DCM using triethylamine as a base.

-

Reductive Amination : Forms secondary amines via condensation with aldehydes followed by NaBH₃CN reduction .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related pyrimidines due to its unique substituents:

| Compound | Key Reactivity Differences | Source |

|---|---|---|

| 6-Fluoropyrido[3,4-d]pyrimidin-4(3H)-one | Fluorine substitution increases NAS resistance but enhances electrophilic aromatic substitution. | * |

| 2-Amino-5-chloropyrimidine | Lacks ethylpyridinyl group, reducing steric hindrance for cross-coupling reactions. | * |

| 5-Methylpyrimidin-2,4-diamine | Methyl group at position 5 deactivates the ring, slowing substitution rates. | * |

*While provides comparative data, primary reaction mechanisms are corroborated by .

Reaction Optimization Strategies

Industrial-scale synthesis employs:

-

Automated Reactors : For precise temperature control (±2°C) during exothermic substitutions .

-

Chromatography-Free Purification : Recrystallization from ethanol/water mixtures achieves >98% purity .

Tabulated Reaction Conditions

*Yields vary with substrate stoichiometry and catalyst loading.

Scientific Research Applications

6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules with potential pharmacological activities.

Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Medicine: Research focuses on its potential as an anti-inflammatory, antiviral, or anticancer agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in N4-Substituted Pyrimidine-2,4-diamines

The N4 position of pyrimidine-2,4-diamines is a critical site for modulating biological activity. Below is a comparative analysis of substituents and their impacts:

Key Observations :

- N4-Alkyl vs. Aryl : Dimethyl or diethyl groups (e.g., ) increase lipophilicity but may reduce target specificity. Aryl substituents (e.g., 4-chlorophenyl in Compound 9) enhance kinase inhibition via hydrophobic interactions .

- Pyridine vs. Furan : The pyridinylethyl group in the target compound likely improves water solubility compared to furan derivatives (e.g., ) due to the pyridine’s basic nitrogen.

Kinase Inhibition

- Pyrrolo[2,3-d]pyrimidine Analogs : Compound 9 (N4-4-chlorophenyl) exhibits potent VEGFR2 inhibition (IC50: 12 nM), attributed to the electron-withdrawing chloro group enhancing binding affinity .

Enzyme Targeting

Physicochemical Properties

Melting Points and Solubility

- Pyrrolo[2,3-d]pyrimidines : Higher melting points (e.g., 210–212°C for Compounds 8–9) correlate with rigid fused-ring systems .

- Pyrimidine Analogs : The target compound’s pyridine group may lower the melting point compared to purely aromatic analogs, improving formulation flexibility.

Crystallinity

- 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine: Forms a stable monoclinic crystal lattice (space group P2₁/c) with intermolecular N–H···N hydrogen bonds . The pyridinylethyl group in the target compound may disrupt such packing, reducing crystallinity but enhancing solubility.

Q & A

Q. What are the common synthetic routes for 6-Chloro-N⁴-methyl-N⁴-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine?

Methodological Answer: A typical synthesis involves nucleophilic substitution and condensation reactions. For example:

- Step 1: React a pyrimidine precursor (e.g., 6-chloropyrimidine-2,4-diamine) with methylamine and 2-(pyridin-4-yl)ethyl bromide under reflux in isopropanol (iPrOH) with catalytic HCl to facilitate alkylation .

- Step 2: Purify the crude product via flash chromatography (gradient: CHCl₃ to 2% MeOH/CHCl₃) to isolate the target compound .

- Key Parameters: Reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (amine:halide = 1:1.5) .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation relies on:

-

X-ray Crystallography : Determines bond lengths, angles, and packing motifs. For example, triclinic crystal systems (space group P1) with parameters:

Parameter Value a 7.94 Å b 14.23 Å c 14.90 Å α, β, γ ~100° Data refinement achieves R = 0.058 and wR = 0.136 . -

NMR Spectroscopy : ¹H NMR identifies substituents (e.g., NH₂ at δ 5.6–5.9 ppm, pyridyl protons at δ 7.1–8.6 ppm) .

Q. What functional groups influence the compound’s reactivity?

Methodological Answer: Critical groups include:

- Chloro substituent (C6) : Participates in nucleophilic substitution (e.g., Suzuki coupling) .

- Amino groups (N2/N4) : Form hydrogen bonds (N–H⋯N/O) in supramolecular assemblies .

- Pyridin-4-yl ethyl group : Enhances π-π stacking and solubility in polar solvents .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates .

- Machine Learning : Train models on existing pyrimidine reaction datasets to predict optimal conditions (solvent, catalyst) .

- Example : ICReDD’s workflow combines computational screening with experimental validation, reducing trial-and-error cycles by 60% .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Cross-Validation : Compare NMR, IR, and X-ray data to identify inconsistencies (e.g., polymorphic variations) .

- Dynamic Hydrogen Bonding : Analyze temperature-dependent crystallography to detect conformational flexibility (e.g., N–H⋯N vs. C–H⋯π interactions) .

- Case Study : Polymorphs of N-(4-chlorophenyl)-5-substituted pyrimidines show differing dihedral angles (5.2° vs. 12.8°), impacting bioactivity .

Q. What strategies improve yield in multi-step syntheses?

Methodological Answer:

- Intermediate Trapping : Use quenching agents (e.g., NH₄OH) to stabilize reactive intermediates .

- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., unreacted halides or dimerization products) .

- Process Optimization : Adjust solvent polarity (e.g., iPrOH → DMF) to enhance solubility of bulky intermediates .

Q. How to design analogs with enhanced biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Cl with CF₃ for increased lipophilicity) .

- Molecular Docking : Simulate binding to target proteins (e.g., kinase inhibitors) using PyMOL or AutoDock .

- Case Study : Naphthylmethyl analogs of pyrrolo[2,3-d]pyrimidines show improved IC₅₀ values (≤10 nM) against tyrosine kinases .

Q. What are the challenges in scaling up lab-scale synthesis?

Methodological Answer:

- Heat Transfer : Reflux conditions (80–100°C) require jacketed reactors for uniform heating .

- Purification : Replace flash chromatography with recrystallization (e.g., using EtOH/H₂O mixtures) for cost efficiency .

- Safety : Monitor exothermic reactions (e.g., alkylation) using in-line FTIR to prevent thermal runaway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.